2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is a synthetic compound of significant interest in the fields of chemistry and pharmacology. Its unique structural composition, characterized by a tert-butoxycarbonyl amino group and a 1,2,5-oxadiazole ring, makes it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid generally involves a multi-step process:
Starting Materials: : Synthesize the oxadiazole ring by reacting 4-methylbenzohydrazide with an appropriate nitrile source.
Formation of the Propanoic Acid Core: : The oxadiazole derivative is coupled with a suitable chloroacetate to form the core structure.
Introduction of the tert-Butoxycarbonyl Group: : Protect the amino group with tert-butoxycarbonyl chloride under basic conditions.
Final Hydrolysis: : Convert any intermediate ester groups to carboxylic acids using hydrolysis.
Industrial production often scales these reactions using optimized conditions to ensure maximum yield and purity, utilizing advanced catalysts and reactors to streamline the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the methyl group attached to the oxadiazole ring, potentially forming carboxyl derivatives.
Reduction: : Reduction reactions may target the carboxylic acid moiety, leading to the formation of alcohol derivatives.
Substitution: : Both the amino and oxadiazole groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Often requires acidic or basic conditions, with reagents such as sulfuric acid or sodium hydroxide.
Major Products Formed
Oxidation can yield compounds like 2-{[(tert-butoxy)carbonyl]amino}-3-(4-carboxy-1,2,5-oxadiazol-3-yl)propanoic acid.
Reduction may produce 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanol.
Substitution reactions can generate a variety of functional derivatives depending on the substituents involved.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid serves diverse applications:
Chemistry: : Used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: : Acts as a probe in studying enzyme mechanisms, particularly those involving carboxylic acids and amines.
Medicine: : Investigated for its potential as a pharmacophore in designing drugs targeting specific enzymes or receptors.
Industry: : Utilized in the synthesis of polymers and materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with biological molecules:
Molecular Targets: : Enzymes such as carboxylases and aminotransferases.
Pathways Involved: : It can act as a competitive inhibitor or substrate, influencing biochemical pathways related to amino acid metabolism and signaling.
Comparison with Similar Compounds
When compared to similar compounds:
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid: : Lacks the tert-butoxycarbonyl group, impacting its stability and solubility.
2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,5-oxadiazol-3-yl)propanoic acid: : Lacks the methyl group on the oxadiazole ring, altering its electronic properties and reactivity.
Each of these structural variations can significantly influence the compound's reactivity and applications, highlighting the unique properties of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid.
This thorough exploration should give you a comprehensive understanding of the compound . Fascinating stuff, right?
Properties
IUPAC Name |
3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-6-7(14-19-13-6)5-8(9(15)16)12-10(17)18-11(2,3)4/h8H,5H2,1-4H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCZIRMICENLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1910803-63-2 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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